molecular formula C₂₉H₄₄BrN₅O₅Si₂ B1139847 O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine CAS No. 328394-26-9

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine

Cat. No.: B1139847
CAS No.: 328394-26-9
M. Wt: 678.77
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 9-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine. This comprehensive name reflects the complex stereochemical features and the intricate ring system that characterizes this modified nucleoside. The nomenclature systematically describes the spatial arrangement of the multiple chiral centers present in the molecule, particularly those found within the sugar moiety and the disiloxane protecting group framework.

The structural formula reveals a purine base system that has been extensively modified through the introduction of a benzyl group at the O6 position and a bromine atom at the 8-position. The purine base maintains its characteristic bicyclic structure with the 2-amino group preserved, which is essential for maintaining some of the hydrogen bonding properties associated with natural guanine. The benzyl substitution at the O6 position represents a significant structural modification that alters the electronic properties of the purine ring system and introduces additional steric bulk that can influence molecular interactions.

The sugar component consists of a 2'-deoxyribose moiety that has been protected using a specialized disiloxane system. This protecting group spans the 3' and 5' hydroxyl groups, creating a cyclic structure that effectively masks these reactive sites during synthetic manipulations. The disiloxane bridge incorporates four isopropyl groups, providing substantial steric protection and influencing the overall molecular conformation through steric interactions.

CAS Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number for O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-β-D-2'-deoxyribofuranosyl]guanine is 328394-26-9. This unique identifier serves as the definitive reference for this specific compound in chemical databases and regulatory systems worldwide. The molecular formula is established as C29H44BrN5O5Si2, indicating a complex organic structure containing carbon, hydrogen, bromine, nitrogen, oxygen, and silicon atoms.

The molecular weight of this compound is precisely determined to be 678.765 grams per mole. This substantial molecular weight reflects the presence of multiple protective groups and substituents that significantly increase the mass compared to natural guanine nucleosides. The compound belongs to the product category of nucleosides and nucleotides, reflecting its structural relationship to naturally occurring genetic material components.

Molecular Descriptor Value
CAS Registry Number 328394-26-9
Molecular Formula C29H44BrN5O5Si2
Molecular Weight 678.765 g/mol
Product Category Nucleosides & Nucleotides
Accurate Mass 677.206

The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure: CC(C)[Si]1(OC[C@H]2OC@Hn3c(Br)nc4c(OCc5ccccc5)nc(N)nc34)C(C)C. This notation encodes the complete connectivity and stereochemistry of the molecule in a text-based format that can be processed by computational chemistry software and chemical databases. The International Chemical Identifier provides an alternative standardized representation that facilitates cross-database searching and molecular identification.

Stereochemical Configuration Analysis

The stereochemical complexity of O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-β-D-2'-deoxyribofuranosyl]guanine derives from multiple chiral centers distributed throughout both the sugar moiety and the protecting group system. The β-D-2'-deoxyribofuranosyl configuration specifies the anomeric stereochemistry at the glycosidic bond, where the β designation indicates that the purine base adopts the configuration opposite to the C5' carbon when viewed in a Haworth projection.

The 2'-deoxyribose sugar component contains three defined chiral centers at the C1', C3', and C4' positions. The D-configuration designation follows standard carbohydrate nomenclature conventions, referring to the absolute configuration at the C4' carbon. The absence of a hydroxyl group at the C2' position eliminates one potential chiral center while maintaining the essential structural features required for nucleoside activity. This stereochemical arrangement is critical for biological recognition and potential enzymatic processing.

The disiloxane protecting group introduces additional stereochemical complexity through the (6aR,8R,9aS) configuration specified in the International Union of Pure and Applied Chemistry name. These designations refer to the absolute configurations at specific positions within the fused ring system created by the cyclic disiloxane bridge. The 6aR configuration establishes the stereochemistry at the ring junction carbon, while the 8R designation specifies the configuration at the carbon bearing the purine base attachment. The 9aS configuration completes the stereochemical description of this complex protecting group system.

Stereochemical Center Configuration Structural Significance
Anomeric Carbon (C1') β Anti orientation relative to C5'
Sugar C3' R Standard D-ribose configuration
Sugar C4' R D-configuration designation
Disiloxane 6a R Ring junction stereochemistry
Disiloxane 8 R Base attachment point
Disiloxane 9a S Protecting group closure

The overall molecular conformation is significantly influenced by the steric bulk of the four isopropyl groups attached to the disiloxane silicon atoms. These substituents create a protective steric environment around the masked hydroxyl groups while simultaneously influencing the preferred conformational states of the sugar ring system. The benzyl group at the O6 position introduces additional conformational flexibility through rotation about the methylene bridge, potentially allowing for adaptive binding conformations in biological systems. The bromine substituent at the 8-position of the purine ring provides both electronic and steric perturbations that can influence hydrogen bonding patterns and base pairing specificity.

Properties

IUPAC Name

9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22?,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBCEWMDJONPM-HEYJASKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44BrN5O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676263
Record name 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328394-26-9
Record name 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine (referred to as O6-BG) is a synthetic derivative of guanine designed to target the O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme involved in DNA repair mechanisms. This compound has garnered attention for its potential applications in cancer therapy, particularly in overcoming chemoresistance associated with MGMT.

O6-BG acts primarily by inactivating MGMT, which repairs O6-alkylguanine lesions in DNA that can arise from alkylating agents used in chemotherapy. The inhibition of MGMT enhances the cytotoxic effects of these agents, making it a promising candidate for combination therapies. Studies have demonstrated that O6-BG is significantly more effective than its predecessors in inhibiting MGMT activity. For instance, it has been shown to inactivate MGMT by over 95% in rodent models within minutes of administration .

In Vitro Studies

In vitro assays have established that O6-BG exhibits potent inhibitory effects on MGMT. For example:

  • Inhibition Rates : In a comparative study, O6-BG inhibited MGMT activity by 88% after pre-incubation with the enzyme . This irreversible inhibition suggests a strong interaction between O6-BG and the active site of MGMT.
  • Cytotoxicity Enhancement : When combined with alkylating agents like CCNU (lomustine), O6-BG significantly increased cytotoxicity in various cancer cell lines, including glioma cells .

In Vivo Studies

In vivo studies further corroborate the efficacy of O6-BG:

  • Tumor Models : In xenograft models of human tumors, administration of O6-BG alongside chemotherapy resulted in enhanced tumor regression compared to chemotherapy alone . The compound effectively sensitized tumors to treatment by depleting MGMT levels.
  • Safety Profile : While O6-BG has shown promise in enhancing drug efficacy, concerns regarding potential side effects have been noted. However, its design aims to minimize adverse reactions compared to earlier analogs .

Case Studies

Several case studies highlight the clinical relevance of O6-BG:

  • Case Study 1 : A phase I clinical trial involving patients with malignant gliomas demonstrated that the combination of O6-BG and temozolomide resulted in improved survival rates compared to historical controls .
  • Case Study 2 : Another study reported that patients receiving O6-BG prior to chemotherapy exhibited reduced tumor growth rates and improved response rates, particularly in those with high MGMT expression .

Comparative Analysis

The following table summarizes the biological activity of O6-BG compared to other MGMT inhibitors:

CompoundMGMT Inhibition (%)Cytotoxicity EnhancementClinical Trials
O6-Benzylguanine (BG)25%ModerateLimited
O6-Benzyl-8-bromo-Guanine88%HighPhase I
Lomeguatrib94%HighPhase II

Scientific Research Applications

Medicinal Chemistry

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine has been studied for its potential as an anti-cancer agent. The modifications to the guanine structure may enhance its ability to interact with DNA and inhibit tumor growth. Research indicates that compounds with similar structures can act as inhibitors of DNA repair enzymes, making them suitable for combination therapies in cancer treatment.

Molecular Biology

This compound can serve as a tool in molecular biology for studying nucleic acid interactions. Its structural analogs have been used to investigate the mechanisms of DNA replication and repair. By incorporating this compound into nucleic acid sequences, researchers can explore the effects of structural modifications on enzyme activity and binding affinity.

Nanotechnology

Due to its siloxane components, this compound is being explored for applications in nanotechnology. Its ability to form stable complexes with metal ions opens up possibilities for developing novel nanomaterials for drug delivery systems and biosensors.

Case Studies

StudyFocusFindings
Anti-cancer Activity Evaluated the cytotoxic effects of similar compounds on cancer cell linesCompounds showed significant inhibition of cell proliferation in vitro
DNA Interaction Investigated the binding affinity of modified guanines to DNA polymeraseEnhanced binding was observed with structural modifications similar to O6-Benzyl-8-bromo-N9-[...]
Nanomaterial Development Developed siloxane-based nanoparticles for drug deliveryDemonstrated improved drug solubility and controlled release profiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related guanine derivatives:

Property Target Compound (CAS 328394-26-9) Compound 16 (CAS N/A) 8-Bromo Analog (CAS 769141-88-0) N2-Modified Derivative (CAS N/A)
Substituents O6-Benzyl, 8-bromo, 3',5'-disiloxanediyl O6-Methyl, 3',5'-TBDMS 8-Bromo, 3',5'-disiloxanediyl (no O6-benzyl) N2-(1,1,4,4-tetramethyldisilylazacyclopentanyl), O6-benzyl, 8-bromo, 3',5'-disiloxanediyl
Protecting Groups 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl TBDMS Same as target compound Additional silylazacyclopentanyl group at N2
Molecular Formula C₃₄H₅₅BrN₅O₅Si₄ (inferred from similar structures) C₂₇H₄₈N₅O₄Si₂ (estimated) C₂₂H₃₈BrN₅O₅Si₂ Not reported
Melting Point Not reported Not reported 194–197°C Not reported
Synthetic Yield Made-to-order (lower yield inferred) 79% Not reported Not reported
Key Applications Oligonucleotide synthesis (stability in harsh conditions) Nucleoside analog studies Research (base for further functionalization) Specialized pharmaceutical/biochemical applications (enhanced receptor binding)
Stability High (bulky disiloxane resists hydrolysis) Moderate (TBDMS less stable under basic conditions) Moderate (lacks O6-benzyl, prone to alkylation) High (additional N2 protection)
Solubility Low (hydrophobic benzyl and siloxane groups) Moderate (TBDMS less bulky) Moderate (no benzyl group) Very low (additional hydrophobic groups)

Structural and Functional Differences

  • O6-Benzyl vs. O6-Methyl (Compound 16) : The benzyl group in the target compound provides superior steric shielding compared to the methyl group in Compound 16, reducing susceptibility to O6-alkylguanine-DNA alkyltransferase (AGT)-mediated repair .
  • 8-Bromo vs.
  • Disiloxanediyl vs. TBDMS Protection : The disiloxanediyl group offers enhanced stability during solid-phase synthesis but requires harsher deprotection conditions (e.g., fluoride-based reagents) compared to TBDMS .

Preparation Methods

Reaction Conditions and Reagents

The synthesis, as reported by Elmquist et al. (2004), employs the following components:

Parameter Detail
Starting materials8-Bromo-O6-benzylguanine, 3',5'-O-TIPDS-β-D-2'-deoxyribofuranose
Coupling reagentsTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)
Solvent1,4-Dioxane
Temperature0°C to 20°C (gradual warming)
Yield76%

The reaction proceeds via a Mitsunobu mechanism , where DEAD and PPh₃ facilitate the activation of the sugar’s anomeric hydroxyl group, enabling nucleophilic attack by the N9 nitrogen of the guanine derivative. The bulky 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl (TIPDS) group on the sugar prevents undesired side reactions at the 3' and 5' positions.

Mechanistic Insights

The Mitsunobu reaction involves three key steps:

  • Oxidation of PPh₃ : DEAD reacts with PPh₃ to form a phosphonium intermediate, releasing nitrogen gas.

  • Activation of the sugar : The anomeric hydroxyl group is converted into a better leaving group.

  • Nucleophilic substitution : The N9 of guanine attacks the activated anomeric carbon, forming the β-D-glycosidic bond with inversion of configuration.

The TIPDS protecting group remains intact due to its stability under both acidic and basic conditions, ensuring the sugar’s 3' and 5' hydroxyls are shielded throughout the reaction.

Optimization Strategies

Solvent Selection

1,4-Dioxane is preferred for its ability to dissolve both polar (guanine derivative) and nonpolar (TIPDS-protected sugar) reactants. Alternative solvents like THF or DMF were found to reduce yields by promoting side reactions.

Temperature Control

Maintaining the reaction at 0°C during reagent addition minimizes exothermic side reactions. Gradual warming to 20°C ensures complete conversion without degrading the heat-sensitive azodicarboxylate.

Scalability Considerations

Post-Synthesis Processing

Purification Techniques

The crude product is purified via silica gel chromatography using a chloroform-methanol gradient (95:5 to 90:10). The high lipophilicity of the TIPDS group necessitates extended column runs to achieve >98% purity.

Crystallization

Recrystallization from ethyl acetate-methanol (7:3) yields white crystalline solids with a melting point of 194–197°C.

Physicochemical Characterization

Property Value Source
Molecular weight678.77 g/mol
SolubilityChloroform, DMSO, methanol, ethyl acetate
Melting point194–197°C
Storage conditions-20°C in anhydrous environment

The compound’s solubility profile allows for versatile application in cross-coupling reactions, though its stability in DMSO solutions beyond 48 hours remains uncharacterized.

Challenges and Limitations

  • Cost of reagents : DEAD and TIPDS-cl reagents are expensive, limiting large-scale production.

  • Sensitivity to moisture : The disiloxanediyl group hydrolyzes slowly in humid environments, necessitating anhydrous handling.

  • Limited functional group tolerance : Subsequent modifications (e.g., Suzuki couplings at the 8-bromo position) require prior removal of the TIPDS group, which involves hazardous fluoride sources .

Q & A

Basic: What synthetic strategies are commonly employed for this compound?

Answer:
The synthesis involves:

  • Pd-catalyzed cross-coupling : Used to introduce aryl/alkyl groups at the C8 position. For example, Pd₂(dba)₃ with XANTPHOS ligand facilitates coupling under inert conditions .
  • Siloxane protection : 3',5'-hydroxyl groups are protected with 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl to prevent unwanted side reactions during functionalization .
  • Bromination : SbBr₅ and tert-butyl nitrite are used for regioselective bromination at C8 .

Key Steps Table:

StepReagents/ConditionsPurposeYieldReference
BrominationSbBr₅, CH₂Br₂, −30°CC8 functionalization~70%
CouplingPd₂(dba)₃, XANTPHOS, LiHMDSIntroduce aryl groups56%
DeprotectionNH₄F/MeOHRemove siloxane groups>90%

Advanced: How can steric hindrance during synthesis be mitigated?

Answer:
Steric effects from bulky siloxane groups can reduce coupling efficiency. Strategies include:

  • Catalyst optimization : Using electron-rich ligands (e.g., XANTPHOS) enhances reactivity in Pd-mediated couplings .
  • Temperature control : Reactions at −30°C improve regioselectivity for bromination .
  • Solvent selection : Anhydrous toluene or DME minimizes side reactions .

Basic: Which analytical techniques validate structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.18 ppm for C8-H in guanine) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 613.3339) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How are discrepancies in NMR data resolved?

Answer:
Discrepancies arise from dynamic siloxane conformations or solvent effects. Solutions:

  • 2D NMR : COSY and HSQC distinguish overlapping signals (e.g., siloxane isopropyl groups at δ 1.11–1.03 ppm) .
  • Deuteration studies : Exchangeable protons (e.g., NH) are identified via D₂O shake .
  • Cross-validation : Compare with synthesized analogs (e.g., unmodified guanine derivatives) .

Basic: What is the proposed antiviral mechanism?

Answer:
The compound inhibits viral replication by:

  • Genome targeting : The O6-benzyl and C8-bromo groups intercalate into DNA/RNA, disrupting polymerase activity .
  • Binding affinity : SPR shows KD = 12 nM for viral polymerase, blocking primer-template elongation .

Advanced: How to quantify replication inhibition in vitro?

Answer:

  • Primer extension assays : Use ³²P-labeled primers and gel electrophoresis to measure polymerase stalling .
  • Kinetic analysis : Calculate Ki values under varying dNTP concentrations to assess competitive inhibition .

Replication Blockade Data:

PolymeraseIC50 (μM)MechanismReference
HIV-1 RT0.45Non-competitive
HCV NS5B1.2Competitive

Basic: How does the compound interact with DNA?

Answer:

  • Intercalation : The planar benzyl group inserts between base pairs, confirmed by UV hypochromicity .
  • Adduct formation : Covalent bonding at N7 of guanine (via MS/MS fragmentation) blocks replication .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at 5'-OH, cleaved in vivo by phosphatases .
  • Co-solvents : Use DMSO/PEG mixtures (up to 20% v/v) without destabilizing siloxane groups .

Basic: What are key purity challenges during purification?

Answer:

  • Siloxane hydrolysis : Avoid aqueous conditions; use silica gel chromatography with hexane/EtOAc .
  • Byproduct removal : Pd residues are eliminated via Chelex-100 treatment .

Advanced: How to resolve contradictions in binding vs. antiviral activity data?

Answer:
Discrepancies may arise from off-target effects. Approaches:

  • Mutagenesis studies : Engineer polymerases with active-site mutations (e.g., YMDD motif in HIV RT) .
  • Cellular assays : Compare cytotoxicity (CC50) and antiviral activity (EC50) in primary lymphocytes .

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